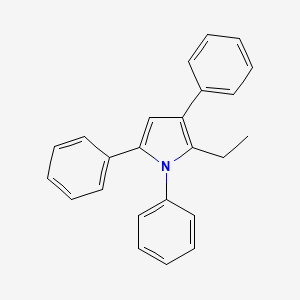
2-Ethyl-1,3,5-triphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3,5-triphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and aniline under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
Chemical Reactions Analysis
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated pyrrole derivatives.
Scientific Research Applications
2-Ethyl-1,3,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between pyrrole derivatives and biological macromolecules.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be compared to other pyrrole derivatives such as:
1H-Pyrrole, 2-ethyl-: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This derivative has additional methyl groups, which can influence its steric and electronic properties.
2,3,5-Substituted 1H-pyrroles:
Properties
CAS No. |
91025-69-3 |
|---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethyl-1,3,5-triphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-2-23-22(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI Key |
LVFPXQHUDKNKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


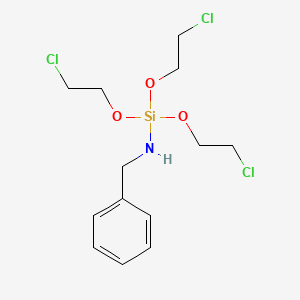
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
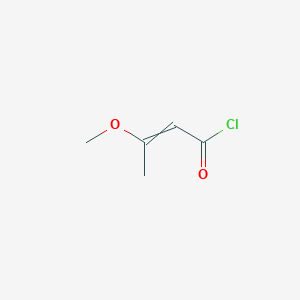
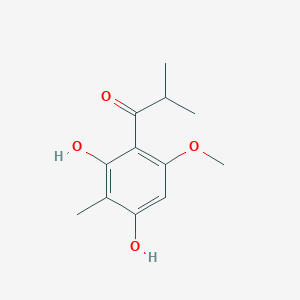
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
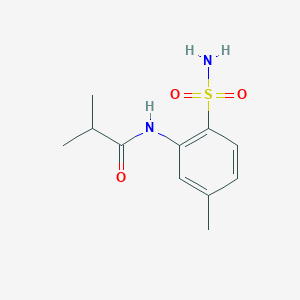
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)

